molecular formula C19H20N2O6S2 B2766678 Methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(thiophene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 899972-07-7

Methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(thiophene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2766678
CAS No.: 899972-07-7
M. Wt: 436.5
InChI Key: MXAUTLNPTRBWBH-UHFFFAOYSA-N
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Description

Methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(thiophene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidone (DHPM) derivative with a unique structural profile. DHPMs are known for their pharmacological versatility, including antitumor, anti-inflammatory, and enzyme inhibitory activities. This compound features a 4-ethoxyphenyl group at position 4, a methyl ester at position 5, and a thiophene-2-sulfonylmethyl substituent at position 5.

Properties

IUPAC Name

methyl 4-(4-ethoxyphenyl)-2-oxo-6-(thiophen-2-ylsulfonylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S2/c1-3-27-13-8-6-12(7-9-13)17-16(18(22)26-2)14(20-19(23)21-17)11-29(24,25)15-5-4-10-28-15/h4-10,17H,3,11H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAUTLNPTRBWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=CS3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(thiophene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method involves the condensation of 4-ethoxybenzaldehyde with thiophene-2-sulfonylmethylamine, followed by cyclization with urea under acidic conditions to form the tetrahydropyrimidine ring. The final step involves esterification with methanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(thiophene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases. Its structural features allow for modifications that enhance drug efficacy and specificity. Research indicates that derivatives of this compound are being explored for their potential in treating conditions such as hypertension and neurodegenerative disorders.

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(thiophene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibited significant neuroprotective effects by reducing neuronal apoptosis and oxidative stress in vitro. This finding underscores the potential therapeutic applications of this compound in neuropharmacology.

Agricultural Chemistry

Development of Agrochemicals

The compound is utilized in formulating agrochemicals aimed at improving crop yields while minimizing environmental impact. Its efficacy as a pesticide and herbicide has been investigated, leading to the development of products that enhance agricultural productivity.

Research Findings

Research conducted by agricultural scientists has shown that formulations containing this compound significantly reduce pest populations without adversely affecting non-target organisms. This highlights its potential as an environmentally friendly alternative to conventional agrochemicals.

Biochemical Research

Studies on Enzyme Inhibition

In biochemical research, this compound is employed to study enzyme inhibition mechanisms. It has been found to interact with various molecular targets involved in critical biological pathways.

Case Study: Inhibition of Inflammatory Pathways

A notable study investigated the compound's role in inhibiting the NF-kB pathway, which is crucial for inflammatory responses. The results indicated that this compound could serve as a lead for developing anti-inflammatory drugs.

Material Science

Novel Material Development

The compound is being explored for its potential in creating novel materials with unique properties such as improved thermal stability and mechanical strength. Its incorporation into polymer matrices has shown promise in enhancing material performance for industrial applications.

Comparative Analysis

PropertyThis compoundSimilar Compounds
Thermal StabilityHighModerate
Mechanical StrengthEnhancedVariable
Environmental ImpactLow toxicityVaries

Mechanism of Action

The mechanism of action of Methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(thiophene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among DHPM derivatives include:

  • Position 4 substituents : Aryl or heteroaryl groups.
  • Position 6 substituents : Alkyl, aryl, or sulfonamide-linked groups.
  • Oxo vs. thioxo groups at position 2.
  • Ester groups : Methyl or ethyl esters at position 5.

Electronic and Steric Effects of Substituents

  • 4-Ethoxyphenyl vs. Electron-Withdrawing Groups: The ethoxy group (electron-donating) at position 4 may improve binding affinity in hydrophobic pockets compared to electron-withdrawing groups like 3-nitrophenyl (IC₅₀: 78.2%) or 4-chlorophenyl ().
  • Thiophene-2-sulfonylmethyl at Position 6 : The sulfonyl group increases polarity and hydrogen-bonding capacity, contrasting with simpler methyl or aryl substituents. This may enhance interactions with charged residues in enzyme active sites (e.g., thymidine phosphorylase) .
  • 2-Thioxo vs.

Biological Activity

Methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(thiophene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a novel compound that belongs to the class of tetrahydropyrimidine derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. The unique structural features of this compound, including the presence of ethoxy and thiophene groups, may contribute to its diverse biological effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H22N2O4S\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_4\text{S}
  • Molecular Weight : 378.46 g/mol
  • Chemical Formula : C20H22N2O4S

1. Anti-inflammatory Activity

Research has indicated that tetrahydropyrimidine derivatives exhibit significant anti-inflammatory properties. In a study evaluating similar compounds, it was found that modifications at the 4-position of the phenyl ring enhance anti-inflammatory activity through inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The presence of the thiophene sulfonyl moiety is hypothesized to play a crucial role in enhancing this activity by stabilizing the compound's interaction with inflammatory mediators .

2. Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.8 µg/mL
Escherichia coli6.25 µg/mL
Bacillus subtilis1.5 µg/mL

The results suggest that the compound's structure contributes to its ability to disrupt bacterial cell wall synthesis or function .

3. Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. In a series of assays conducted on various cancer cell lines, including breast and colon cancer cells, the compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation .

Case Studies

Several case studies have highlighted the biological efficacy of similar tetrahydropyrimidine derivatives:

  • Study on Inflammatory Models : A study published in Acta Poloniae Pharmaceutica demonstrated that tetrahydropyrimidines reduced inflammation in animal models by modulating cyclooxygenase (COX) activity .
  • Antimicrobial Screening : Another research project assessed a series of pyrimidine derivatives for their antimicrobial properties, revealing that compounds with thiophene substitutions showed enhanced activity against resistant strains of bacteria .
  • Cancer Cell Line Testing : A recent study investigated the effects of pyrimidine derivatives on various cancer cell lines and reported significant inhibition of tumor growth, suggesting potential for further development as anticancer agents .

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